molecular formula C17H22O3 B000102 Tschimgin CAS No. 38970-50-2

Tschimgin

Cat. No. B000102
CAS RN: 38970-50-2
M. Wt: 274.35 g/mol
InChI Key: WZBMPPVYPMMRNT-IFIJOSMWSA-N
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Description

Tschimgin, also known as Tschimgine, is a naturally occurring alkaloid compound found in various plant species. This compound has been the subject of scientific research due to its potential therapeutic benefits.

Scientific Research Applications

1. Interaction with DNA

Tschimgin (TMG), a monoterpene derivative with anticancer properties, has been studied for its interaction with calf thymus DNA (CT-DNA). Spectroscopic methods and molecular docking studies revealed the formation of a complex between TMG and CT-DNA, suggesting its potential in influencing biological processes and as a probe for DNA assay. The binding constant between TMG and DNA is comparable to groove binding agents, indicating a significant interaction strength (Khajeh et al., 2018).

2. Modulation of Estrogen Receptors

Tschimgin has been identified to act as an agonist for both ER(alpha) and ER(beta) estrogen receptors. This finding is significant as phytoestrogens, such as terpenoids found in the Umbelliferae family, can modulate estrogen signaling and exhibit ER subtype-selective phytoestrogen properties similar to selective estrogen receptor modulators (SERMs). Such modulation is important for understanding the molecular mechanisms of endocrine disrupters and for the development of targeted therapies (Ikeda et al., 2002).

3. Identification from Fungal Endophytes

A study identified tschimgine and stylosin, two major monoterpene derivatives, from fungal endophytes associated with the medicinal plant Ferula ovina. This research underscores the potential of using fungal endophytes as a source for producing medicinal compounds independent of the plant source, opening new avenues for sustainable production of plant secondary metabolites (Tazik et al., 2020).

4. FXR Modulation

Tschimgin has been identified as a novel modulator of the farnesoid X receptor (FXR). Its unique mode of selective co-regulator assembly and the ability to induce dynamic conformational changes in the activation function 2 (AF‐2) surface of FXR highlight its potential for clinical value as an FXR-selective modulator. This finding provides a novel structural template for optimizing FXR modulators (Zheng et al., 2017).

properties

IUPAC Name

[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c1-16(2)12-8-9-17(16,3)14(10-12)20-15(19)11-4-6-13(18)7-5-11/h4-7,12,14,18H,8-10H2,1-3H3/t12?,14?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBMPPVYPMMRNT-AJUCZRQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(C1(C)C)CC2OC(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959823
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tschimgin

CAS RN

38970-50-2
Record name Tschimgin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038970502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
B Trusheva, I Todorov, M Ninova… - Chemistry …, 2010 - bmcchem.biomedcentral.com
… Based on the detailed analysis of their mass and NMR spectra (including 2D NMR) these compounds were identified as tschimgin (bornyl p-hydroxybenzoate) 2 [10], tschimganin (…
Number of citations: 90 bmcchem.biomedcentral.com
KA Eshbakova, AI Saidkhodzhaev - Chemistry of natural compounds, 2003 - Springer
… spectra of 1 and 2 with those in the literature identified them as tschimgin and tschimganin [5]. … Similar mixtures of tschimgin/iso-tschimgin and tschimganin/isotschimganin were isolated …
Number of citations: 7 link.springer.com
S Huang, CP Zhang, K Wang, GQ Li, FL Hu - Molecules, 2014 - mdpi.com
Propolis is a honeybee product with broad clinical applications. Current literature describes that propolis is collected from plant resins. From a systematic database search, 241 …
Number of citations: 720 www.mdpi.com
SS Nazrullaev, AI Saidkhodzhaev… - Chemistry of natural …, 2008 - Springer
The relationship between chemical structure and estrogen activity of a series of terpenoid esters with aromatic and aliphatic acids was studied. The studied compounds were isolated …
Number of citations: 15 link.springer.com
F Farhadi, S Soltani, S Saberi, M Iranshahi - Journal of Pharmaceutical and …, 2019 - Elsevier
Ferula ovina (Boiss.) Boiss is one of the most important endemic medicinal plants in Iran, which has three main terpenoid compounds including ferutinin, stylosin and tschimgine. …
Number of citations: 15 www.sciencedirect.com
IH Ali, AS Daoud, AY Shareef - Tikrit Journal of Pure Science, 2012 - iasj.net
Propolis is a complex resinous substance manufactured by honeybees (Apis mellifera L.) to mainly protect the hive against pathogens. Physical properties of Iraqi propolis from eight …
Number of citations: 13 www.iasj.net
NS Radulović, DB Zlatković, PJ Randjelović… - Food & Function, 2013 - pubs.rsc.org
… ovina surprisingly lack these esters although volatile bornyl 4-hydroxybenzoates and vanillates, eg tschimganin and tschimgin, were isolated from taxa belonging to this genus. …
Number of citations: 18 pubs.rsc.org
TD Tran, SM Ogbourne, PR Brooks… - International journal of …, 2020 - mdpi.com
… Only two monoterpenes, tschimgin and tschimganin, have been reported so far [107]. These two compounds were isolated from Iranian HBP of which a plant Ferula spp. is their …
Number of citations: 43 www.mdpi.com
A Oryan, E Alemzadeh, A Moshiri - Biomedicine & pharmacotherapy, 2018 - Elsevier
… Besides poplar, Ferula species are another plant source of Iranian propolis, which is responsible for composition of tschimgin, tschimganin, ferutinin, and tefernin [26]. The database …
Number of citations: 210 www.sciencedirect.com
NS Radulovic, DB Zlatkovic, PJ Randjelovic… - academia.edu
… ovina surprisingly lack these esters although volatile bornyl 4-hydroxybenzoates and vanillates, eg tschimganin and tschimgin, were isolated from taxa belonging to this genus.Esters of …
Number of citations: 2 www.academia.edu

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